H-Bond Donor/Acceptor Profile: 5(8H)-one vs. 5,7-Dione (Fervenulin) — Pharmacophore-Level Differentiation Relevant to Target Engagement
The 5(8H)-one scaffold of the target compound contributes two hydrogen-bond donors (N6-H, N8-H) and five hydrogen-bond acceptors to any derived ligand, matching the AAADDR pharmacophore model validated for PLK1 inhibition across 54 pyrimido[5,4-e][1,2,4]triazine derivatives [1]. In contrast, fervenulin (6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione) provides zero H-bond donors and seven acceptors [2]. This 2 vs. 0 donor difference eliminates the capacity of 5,7-diones to fulfill pharmacophore models requiring dual donor features, directly impacting structure-based design campaigns.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 H-bond donors (N6-H, N8-H); 5 H-bond acceptors |
| Comparator Or Baseline | Fervenulin (5,7-dione): 0 H-bond donors; 7 H-bond acceptors |
| Quantified Difference | Δ = 2 H-bond donors; target compound matches AAADDR pharmacophore; fervenulin does not |
| Conditions | Pharmacophore model (Phase, Schrödinger) based on 54 pyrimido[5,4-e][1,2,4]triazine PLK1 inhibitors |
Why This Matters
Procurement based solely on scaffold class without verifying H-bond donor count risks selecting a 5,7-dione that cannot satisfy the validated pharmacophore, wasting screening resources.
- [1] Amrita BioQuest. Pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies of pyrimido[5,4-e][1,2,4]triazine derivatives as PLK1 inhibitors. Conference abstract; AAADDR model: 3 HBA, 2 HBD, 1 aromatic ring. View Source
- [2] PlantaE DB. Fervenulin (CAS 483-57-8): H-Bond Acceptor 7, H-Bond Donor 0. 2026. View Source
